molecular formula C36H39FN4O5 B586872 Iloperidone Dimer Impurity CAS No. 1375651-23-2

Iloperidone Dimer Impurity

Cat. No.: B586872
CAS No.: 1375651-23-2
M. Wt: 626.729
InChI Key: RUNPLXZHXLMWFP-UHFFFAOYSA-N
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Description

Iloperidone Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. The molecular formula of this compound is C36H39FN4O5, and it has a molecular weight of 626.72 . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iloperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide . During this process, the formation of Iloperidone Dimer Impurity can occur due to side reactions.

Industrial Production Methods: In industrial settings, the production of Iloperidone aims to minimize the formation of impurities, including the dimer impurity. This is achieved through optimized reaction conditions, purification steps, and stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Iloperidone Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Iloperidone Dimer Impurity has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

    Iloperidone: The parent compound used for the treatment of schizophrenia.

    Hydroxy Iloperidone: An impurity formed during the synthesis of Iloperidone.

    Desfluoro Iloperidone: Another impurity that lacks the fluorine atom present in Iloperidone.

Uniqueness: Iloperidone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can influence its chemical properties, reactivity, and potential impact on the final drug product .

Properties

CAS No.

1375651-23-2

Molecular Formula

C36H39FN4O5

Molecular Weight

626.729

IUPAC Name

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3

InChI Key

RUNPLXZHXLMWFP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC

Origin of Product

United States

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